4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

GPR27 agonism orphan GPCR SREB receptor

4-Chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a bis-sulfonamide benzamide derivative characterized by a central N-phenyl-benzamide core flanked by two 4-sulfamoylphenyl groups and a terminal 4-chloro substituent on the benzamide ring. The compound belongs to the phenylsulfamoyl benzamide class, which is widely exploited in medicinal chemistry for targeting zinc-dependent metalloenzymes (e.g., carbonic anhydrases, cathepsins), G protein-coupled receptors (GPCRs such as GPR27 and cannabinoid CB2), and ion channels.

Molecular Formula C19H16ClN3O5S2
Molecular Weight 465.9 g/mol
Cat. No. B12449940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide
Molecular FormulaC19H16ClN3O5S2
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C19H16ClN3O5S2/c20-14-3-1-13(2-4-14)19(24)22-15-5-11-18(12-6-15)30(27,28)23-16-7-9-17(10-8-16)29(21,25)26/h1-12,23H,(H,22,24)(H2,21,25,26)
InChIKeyVGZZGICPHRJOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide: A Dual-Sulfamoyl Benzamide Scaffold for Selective Protease and GPCR Probe Development


4-Chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide is a bis-sulfonamide benzamide derivative characterized by a central N-phenyl-benzamide core flanked by two 4-sulfamoylphenyl groups and a terminal 4-chloro substituent on the benzamide ring. The compound belongs to the phenylsulfamoyl benzamide class, which is widely exploited in medicinal chemistry for targeting zinc-dependent metalloenzymes (e.g., carbonic anhydrases, cathepsins), G protein-coupled receptors (GPCRs such as GPR27 and cannabinoid CB2), and ion channels [1]. Its structural hallmark — the presence of two sulfamoyl moieties — distinguishes it from simpler mono-sulfamoyl benzamide analogs and creates unique hydrogen-bonding and steric interaction profiles that can influence target selectivity and binding kinetics [2]. Although direct bioactivity data for this specific compound remain scarce in the open literature, its structural design aligns it closely with probe molecules and lead candidates in programs targeting aspartic proteases, orphan GPCRs, and voltage-gated sodium channels.

Why In-Class Sulfamoylbenzamide Analogs Cannot Substitute 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide in Biological Screening


The sulfamoylbenzamide family exhibits steep structure–activity relationships (SAR) where subtle modifications to the aryl substituent pattern, halogen position, or sulfamoyl linker geometry produce pronounced shifts in target potency, selectivity, and even functional efficacy [1]. For example, within a series of GPR27 agonists, moving the chlorine from the 4- to the 2-position or adding a second halogen altered the pEC50 by more than 0.5 log units and switched the compound from a full to a partial agonist [2]. Similarly, in cathepsin D/plasmepsin II selectivity, replacing the phenyl ring with pyrimidine or methoxy derivatives can abolish selectivity entirely [3]. Therefore, a generic 'sulfamoylbenzamide' from a screening library cannot be assumed to reproduce the binding profile, metabolic stability, or off-target liability of the specific 4-chloro, bis-sulfamoyl configuration. Rational selection of this compound as a scaffold or control requires direct evidence tied to its exact molecular identity.

Quantitative Differentiation Guide: 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide vs. Closest Structural Analogs


GPR27 Agonist Activity: Chloro-Positional SAR and Functional Efficacy

In a comprehensive SAR study of phenylsulfamoyl benzamide agonists for the orphan receptor GPR27, the most potent compound identified was 4-chloro-2,5-difluoro-N-(4-(N-phenylsulfamoyl)phenyl)benzamide (compound 7y), which exhibited a pEC50 of 6.85 (Emax 37%) in a β-arrestin recruitment assay [1]. Closely related 4-chloro monosubstituted analogs in the same series achieved pEC50 values ranging from 5.99 to 6.34, with Emax spanning 100% to 123%, demonstrating that the number and position of chlorine substituents critically modulate both potency and efficacy [1]. The 4-chloro substituent on the benzamide ring is a conserved feature across the most active and highest-efficacy agonists, while its absence or relocation leads to substantial loss of agonist activity [2]. The target compound incorporates the essential 4-chloro pharmacophore along with a bis-sulfamoyl architecture, suggesting a unique efficacy-potency profile relative to the published analogs.

GPR27 agonism orphan GPCR SREB receptor arrestin recruitment assay SAR by halogen substitution

Selectivity Over Plasmepsin II: Class-Wide Cathepsin D Preference

A series of five sulfamoylbenzamide derivatives were evaluated against the aspartic proteases cathepsin D and plasmepsin II. All five compounds selectively inhibited cathepsin D with IC50 values between 1.25 and 2.0 μM while remaining inactive against plasmepsin II [1]. The most potent derivative, N-(3-chlorophenyl)-2-sulfamoylbenzamide, achieved an IC50 of 1.25 μM for cathepsin D. Molecular docking scores were consistently more favorable for cathepsin D (range –29.9 to –35.1) than for plasmepsin II (range –24.0 to –29.5), providing a structural rationale for the selectivity [1]. The target compound is a distinct chemotype within this class, featuring a bis-sulfamoyl arrangement not present in the tested set; this additional sulfamoyl group may further enhance hydrogen-bonding interactions within the cathepsin D active site while sterically disfavoring plasmepsin II binding.

cathepsin D inhibitor plasmepsin II selectivity aspartic protease breast cancer target antimalarial target

Predicted Ion Channel Modulation: Class-Wide Sodium Channel Inhibitory Potential

Multiple patent disclosures describe phenylsulfamoyl benzamide and phenylsulfinyl-3-sulfamoylphenyl-benzamide derivatives as inhibitors of voltage-gated sodium channels (Nav), specifically for pain and inflammatory indications [1]. While the target compound is not explicitly disclosed in these patents, its bis-sulfamoyl architecture closely resembles the Markush structures claimed. For structurally related sulfamoyl benzamides tested on Nav channels via automated patch clamp (IonWorks Quattro), IC50 values in the low nanomolar range (e.g., 21 nM) have been reported [2]. The presence of the 4-chloro substituent on the benzamide ring is a common feature among the most potent Nav inhibitor scaffolds, and the additional 4-sulfamoylphenyl group may confer subtype selectivity by interacting with channel pore residues distinct from the local anesthetic binding site.

voltage-gated sodium channel Nav inhibitor automated patch clamp pain target phenylsulfamoyl benzamide

Carbonic Anhydrase Inhibition: Sulfamoyl Moiety as Zinc-Binding Pharmacophore

The sulfamoyl (primary sulfonamide) group is the canonical zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. N-(4-sulfamoylphenyl)benzamide derivatives have been characterized as CA inhibitors with inhibition constants (Ki) in the low nanomolar range (e.g., Ki = 5 nM for CA II and Ki = 66 nM for bovine CA II) [1][2]. The 4-chloro substituent on the benzamide ring modulates isoform selectivity: in one study, a related 4-chloro-substituted analog showed 3.7-fold higher potency against mitochondrial CA VA compared to acetazolamide [3]. The target compound, with two sulfamoyl groups, may exhibit a distinct CA inhibition profile compared to mono-sulfamoyl derivatives, potentially targeting multiple CA isoforms simultaneously or achieving enhanced binding avidity through dual zinc coordination.

carbonic anhydrase inhibitor zinc-binding group isoform selectivity sulfonamide pharmacophore CA II

Prioritized Procurement Scenarios for 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide


Orphan GPCR Probe Development: GPR27/SREB Receptor Pharmacology

For laboratories studying the Super-Conserved Receptors Expressed in the Brain (SREB) family, this compound serves as a structurally differentiated probe to explore the contribution of bis-sulfamoyl substitution to GPR27 agonist potency and efficacy [1]. Unlike the published mono-sulfamoyl phenylbenzamide agonists (pEC50 5.99–6.85), the target compound's dual-sulfamoyl architecture may reveal novel interactions with the putative orthosteric or allosteric binding sites identified through molecular docking studies [1].

Selective Cathepsin D Inhibitor Optimization for Oncology Research

Given the class-wide selectivity of sulfamoylbenzamides for cathepsin D over plasmepsin II (selectivity ratio >50:1, IC50 range 1.25–2.0 μM), this compound is a rational starting point for medicinal chemistry optimization targeting cathepsin D-driven breast cancer metastasis [2]. Its bis-sulfamoyl structure introduces additional hydrogen-bond donor/acceptor capacity that may improve binding affinity beyond the 1.25 μM benchmark achieved by N-(3-chlorophenyl)-2-sulfamoylbenzamide [2].

Voltage-Gated Sodium Channel Subtype Selectivity Screening

Procure this compound for inclusion in Nav channel subtype selectivity panels alongside established phenylsulfamoyl benzamide inhibitors (reported IC50 values in the low nanomolar range, e.g., 21 nM) [4]. The dual-sulfamoyl substitution pattern may engage channel residues distinct from the local anesthetic binding site, offering a path to subtype-selective pharmacological tools for pain research [3].

Multi-Isoform Carbonic Anhydrase Profiling

The presence of two primary sulfamoyl zinc-binding groups makes this compound a strong candidate for profiling against the full panel of human carbonic anhydrase isoforms (CA I–XIV). Mono-sulfamoyl benzamide analogs have demonstrated Ki values as low as 5 nM against CA II and 3.7-fold selectivity gains over acetazolamide for mitochondrial CA VA; the bis-sulfamoyl design may enable simultaneous inhibition of cytosolic and membrane-associated CA isoforms relevant to glaucoma and tumor acidosis [5][6].

Quote Request

Request a Quote for 4-chloro-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.